N-{3-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}pyrazine-2-carboxamide
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Overview
Description
N-{3-[(2S)-2-(1H-13-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]-3-OXOPROPYL}PYRAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrazine ring with a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2S)-2-(1H-13-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]-3-OXOPROPYL}PYRAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process . The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2S)-2-(1H-13-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]-3-OXOPROPYL}PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
N-{3-[(2S)-2-(1H-13-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]-3-OXOPROPYL}PYRAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(2S)-2-(1H-13-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]-3-OXOPROPYL}PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and pyrazine-containing molecules. Examples include:
Uniqueness
N-{3-[(2S)-2-(1H-13-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]-3-OXOPROPYL}PYRAZINE-2-CARBOXAMIDE is unique due to its specific combination of a pyrazine ring and a benzodiazole moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H20N6O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H20N6O2/c26-17(7-8-22-19(27)15-12-20-9-10-21-15)25-11-3-6-16(25)18-23-13-4-1-2-5-14(13)24-18/h1-2,4-5,9-10,12,16H,3,6-8,11H2,(H,22,27)(H,23,24)/t16-/m0/s1 |
InChI Key |
RAHAAARGLGRDOU-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCNC(=O)C2=NC=CN=C2)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1CC(N(C1)C(=O)CCNC(=O)C2=NC=CN=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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